2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid
Description
2-[(1R,4R)-4-(3,3-Dimethylureido)cyclohexyl]acetic Acid is a chiral cyclohexane derivative featuring a carboxylic acid moiety at the 1-position and a 3,3-dimethylureido substituent at the 4-position. The compound’s carboxylic acid group enhances solubility in polar solvents and enables salt formation, while the dimethylureido group contributes to moderate lipophilicity and hydrogen-bonding capacity. This balance of properties makes it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies .
Properties
IUPAC Name |
2-[4-(dimethylcarbamoylamino)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-13(2)11(16)12-9-5-3-8(4-6-9)7-10(14)15/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZGQVQWQAJXSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid involves several steps. One common method includes the reaction of cyclohexylamine with dimethylurea to form the intermediate compound, which is then reacted with bromoacetic acid under controlled conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, which is essential for its application in various research and industrial processes.
Chemical Reactions Analysis
Types of Reactions
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid undergoes several types of chemical reactions, including:
Acid-base reactions: The acetic acid group can react with bases to form salts.
Condensation reactions: The amine group in the dimethylurea moiety can participate in condensation reactions with other functional groups.
Hydrolysis: Under certain conditions, the molecule can undergo hydrolysis, breaking down into its component parts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong acids and bases, organic solvents like dichloromethane, and catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, acid-base reactions typically yield salts, while condensation reactions can produce various derivatives depending on the reactants used.
Scientific Research Applications
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a catalyst, solvent, and reagent for the preparation of chiral compounds.
Medicinal Chemistry:
Photophysical Studies: Its derivatives have been studied for their photophysical properties, which are relevant for understanding light-induced chemical reactions.
Catalytic Reactions: The compound is involved in catalytic reactions and mechanisms, essential for industrial and pharmaceutical applications.
Mechanism of Action
The mechanism of action of 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid involves its interaction with various molecular targets and pathways. The cyclohexane ring provides a rigid structure, while the acetic acid group contributes to its acidity and potential hydrogen bonding properties. The dimethylurea group introduces polarity and may participate in hydrogen bonding or other interactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Variations
Carboxylic Acid vs. Ester (Target vs. Ethyl Ester Analog) :
The ethyl ester derivative () replaces the carboxylic acid with an ethyl ester, increasing lipophilicity. This modification is typical in prodrug design to enhance oral absorption, with esterases converting it to the active acid form in vivo. The target compound’s free acid group, however, offers immediate solubility and ionic interactions .Hydroxyl vs. Dimethylureido (Target vs. Hydroxycyclohexyl Analog) :
The hydroxyl analog () exhibits higher polarity due to the hydroxyl group’s strong hydrogen-bonding capacity. While this enhances aqueous solubility, it may reduce membrane permeability compared to the dimethylureido group, which balances moderate polarity with steric bulk .Amide Derivative :
The N-methoxy-N-methylamide analog () replaces the carboxylic acid with an amide, eliminating acidity and improving metabolic stability. This alteration is advantageous in drug design to prolong half-life but may reduce solubility in physiological environments .
Substituent Effects on Pharmacokinetics
- Benzyloxycarbonylamino Group: The benzyl-protected amino analog () introduces a bulky aromatic substituent, increasing molecular weight (306.36 g/mol) and lipophilicity. While this may enhance blood-brain barrier penetration, it could also lead to steric hindrance in target binding .
- Dimethylureido Group: The target compound’s dimethylureido group provides a unique combination of hydrogen-bond acceptor capacity (via the urea carbonyl) and hydrophobic interactions (via methyl groups). This duality is absent in the hydroxyl and amino analogs, making the dimethylureido group critical for optimized receptor affinity .
Stereochemical Considerations
The (1R,4R) configuration of the target compound ensures a specific spatial arrangement of substituents, which is absent in racemic analogs like 2-[(1R,4R)-1,4-Dihydroxycyclohexyl]acetic acid (). Stereochemistry directly impacts binding to chiral biological targets, as seen in related cyclohexane derivatives with published crystal structures .
Biological Activity
2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid is an organic compound characterized by a cyclohexane ring, an acetic acid group, and a dimethylurea moiety. Its molecular formula is C11H20N2O3 with a molecular weight of 228.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The structure of this compound allows it to participate in various chemical reactions:
- Acid-base reactions : The acetic acid group can react with bases to form salts.
- Condensation reactions : The amine group in the dimethylurea can engage in condensation reactions.
- Hydrolysis : Under specific conditions, hydrolysis can occur, breaking the compound into its constituent parts.
The biological activity of this compound is influenced by its structural features:
- The cyclohexane ring provides rigidity.
- The acetic acid group contributes to acidity and potential hydrogen bonding.
- The dimethylurea moiety introduces polarity and may facilitate interactions with biological targets.
These characteristics suggest that the compound could interact with various molecular pathways, potentially affecting cellular processes such as inflammation and pain response.
Anti-inflammatory Effects
Research indicates that acetic acid derivatives can modulate inflammatory responses. For instance, studies have shown that acetic acid can induce osmotic imbalances in drug-resistant bacteria, enhancing the efficacy of antimicrobial treatments . This suggests that this compound may possess similar properties due to its structural analogies.
Pain Modulation
A study involving zebrafish demonstrated that acetic acid injection activates nociceptive pathways, leading to stress and camouflage-related responses. This suggests that compounds like this compound could influence pain pathways through similar mechanisms .
Study 1: Antimicrobial Activity
In a recent study, researchers explored the antimicrobial effects of acetic acid in conjunction with cobalt-doped carbon quantum dots. This combination was found to enhance wound healing while effectively eliminating MRSA infections. Although not directly involving this compound, the findings highlight the potential for similar compounds to contribute to antimicrobial therapies .
Study 2: Pain Response in Zebrafish
The investigation into the effects of acetic acid on zebrafish revealed significant alterations in behavior and physiological responses associated with pain. These findings underline the relevance of studying acetic acid derivatives for understanding pain modulation mechanisms .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Acetic acid enhances antimicrobial effects when combined with nanoparticles; potential for wound healing applications. |
| Pain Modulation | Acetic acid induces nociceptive responses; implications for understanding pain pathways and treatments. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic Acid to improve yield and purity?
- Methodology : Utilize multi-database synthetic route prediction tools (e.g., PISTACHIO, BKMS_METABOLIC, and REAXYS) to identify feasible pathways . Experimentally optimize reaction parameters such as solvent polarity, temperature gradients, and catalyst loading. Employ techniques like column chromatography or recrystallization for purification, validated by HPLC and NMR to confirm purity .
Q. What analytical techniques are essential for characterizing the compound’s purity and structural conformation?
- Methodology : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation, nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., NOESY for spatial proximity of protons), and X-ray crystallography to resolve absolute configuration . Pair with IR spectroscopy to identify functional groups like the dimethylureido moiety .
Q. How can researchers validate the compound’s stability under varying experimental conditions?
- Methodology : Conduct accelerated stability studies using thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). Monitor degradation products via LC-MS under stress conditions (e.g., pH extremes, UV exposure). Cross-reference with PubChem’s computed physicochemical properties to predict hydrolytic or oxidative susceptibility .
Advanced Research Questions
Q. How does stereochemistry at the (1R,4R)-cyclohexyl moiety influence biological interactions or catalytic activity?
- Methodology : Perform comparative studies using enantiomeric pairs (e.g., (1S,4S) vs. (1R,4R)) in biological assays (e.g., enzyme inhibition or receptor binding). Use molecular docking simulations to correlate spatial orientation with activity . Validate with X-ray co-crystallography of ligand-target complexes .
Q. How can contradictions in reported biological activity data (e.g., antioxidant vs. pro-oxidant effects) be systematically resolved?
- Methodology : Replicate experiments under standardized conditions (e.g., oxygen tension, serum-free media) to eliminate confounding variables . Use redox-sensitive fluorescent probes (e.g., DCFH-DA) to quantify reactive oxygen species (ROS) generation. Cross-validate with transcriptomic profiling of antioxidant genes (e.g., NRF2 pathways) .
Q. What computational strategies can predict the compound’s reactivity in novel reaction environments or degradation pathways?
- Methodology : Apply quantum chemical calculations (e.g., DFT for transition state analysis) and machine learning models trained on databases like REAXYS_BIOCATALYSIS . Simulate degradation under environmental conditions using molecular dynamics (MD) to identify vulnerable bonds .
Q. How can researchers design derivatives of this compound to enhance solubility or target specificity?
- Methodology : Use structure-activity relationship (SAR) analysis to modify substituents (e.g., replacing dimethylurea with acylthiourea). Employ computational tools like COSMO-RS to predict solubility in biological matrices . Validate via in vitro permeability assays (e.g., Caco-2 cell monolayers) .
Methodological Notes
- Stereochemical Integrity : Ensure chiral purity during synthesis using chiral stationary phase HPLC and corroborate with circular dichroism (CD) spectroscopy .
- Data Reproducibility : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles for experimental protocols, particularly when referencing PubChem’s computed data .
- Conflict Resolution : Address contradictory biological data by harmonizing assay conditions (e.g., cell line selection, endotoxin-free reagents) and applying meta-analysis frameworks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
